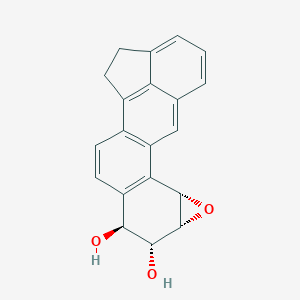

Cholanthrene-9,10-diol-7,8-epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Methylisothiourea sulfate is an organic compound with the molecular formula C2H8N2O4S2. It is a white crystalline solid that is highly soluble in water and some organic solvents. This compound is known for its potent inhibitory effects on inducible nitric oxide synthase (iNOS), making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methylisothiourea sulfate typically involves the reaction of thiourea with a methylating agent such as methyl sulfate. The process can be summarized as follows:

Thiourea and Methyl Sulfate Reaction: In a round-bottomed flask, 152 grams of finely divided thiourea is mixed with 70 milliliters of water. To this mixture, 138 grams of technical methyl sulfate is added. The reaction is allowed to progress spontaneously, with occasional cooling to manage the exothermic nature of the reaction.

Purification: The mixture is cooled, and 200 milliliters of 95% ethyl alcohol is added. The contents are then filtered, and the residue is washed with additional ethyl alcohol.

Industrial Production Methods: Industrial production of S-Methylisothiourea sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: S-Methylisothiourea sulfate undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, releasing oxygen.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It participates in nucleophilic substitution reactions, particularly with carbonyl compounds.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers such as hydrogen peroxide.

Reducing Agents: Common reducing agents like sodium borohydride.

Reaction Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted thiourea derivatives.

Scientific Research Applications

S-Methylisothiourea sulfate has a wide range of applications in scientific research:

Mechanism of Action

S-Methylisothiourea sulfate exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). This enzyme catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting iNOS, S-Methylisothiourea sulfate reduces the production of NO, which is implicated in various pathological conditions such as inflammation and septic shock . The compound’s mechanism involves binding to the active site of iNOS, thereby preventing the enzyme from catalyzing the conversion of L-arginine to NO .

Comparison with Similar Compounds

- 2-Methyl-2-thiopseudourea hemisulfate salt

- S-Methylthiuronium sulfate

- S-Methyl-ITU

Comparison: S-Methylisothiourea sulfate is unique in its high selectivity and potency as an iNOS inhibitor compared to other similar compounds. Its ability to effectively inhibit iNOS makes it particularly valuable in research focused on nitric oxide-related pathways and conditions .

Properties

CAS No. |

119181-09-8 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(6S,7R,8R,10S)-9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1 |

InChI Key |

BQXVUFNOKKHIKA-ZGXWSNOMSA-N |

SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Isomeric SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Synonyms |

cholanthrene-9,10-diol-7,8-epoxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.